

Cimetidine-d3: A Technical Guide for Pharmaceutical Research

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Compound of Interest		
Compound Name:	Cimetidine-d3	
Cat. No.:	B563092	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cimetidine-d3**, a deuterated analog of the histamine H2 receptor antagonist cimetidine. This guide is intended for researchers, scientists, and drug development professionals utilizing **Cimetidine-d3** in pharmaceutical research, with a focus on its application as an internal standard in analytical assays and its role in studying drug metabolism.

Cimetidine-d3 Suppliers for Pharmaceutical Research

Cimetidine-d3 is available from several reputable suppliers that cater to the pharmaceutical research industry. When selecting a supplier, it is crucial to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and of course, pricing. Below is a summary of key information from various suppliers.



Supplier	CAS Number	Molecular Formula	Purity	Additional Information
Santa Cruz Biotechnology	1185237-29-9	C10H13D3N6S	Lot-specific	For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
MedChemExpres s	1185237-29-9	C10H13D3N6S	Not specified	Labeled as SKF- 92334-d3. For research use only.
LGC Standards	1185237-29-9	C10D3H13N6S	>95% (HPLC)	Product is a stable isotope- labeled analytical standard.
Veeprho	1185237-29-9	C10H13D3N6S	Not specified	Utilized as an internal standard in analytical and pharmacokinetic research.
Cayman Chemical	1185237-29-9	C10H13D3N6S	≥99% deuterated forms (d1-d3)	Intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS.
Simson Pharma Limited	1185237-29-9	C10H13D3N6S	Not specified	Accompanied by a Certificate of Analysis.

Experimental Protocols



Quantification of Cimetidine in Human Plasma using LC-MS/MS with Cimetidine-d3 as an Internal Standard

The use of a stable isotope-labeled internal standard, such as **Cimetidine-d3**, is the gold standard for quantitative bioanalysis using mass spectrometry. It corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Objective: To determine the concentration of cimetidine in human plasma samples.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed, utilizing **Cimetidine-d3** as the internal standard.[1][2][3][4]

Sample Preparation:

- Thaw plasma samples at room temperature.
- To a 50 μL aliquot of plasma, add a known concentration of Cimetidine-d3 solution (internal standard).[1]
- Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol).
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions:



Parameter	Condition
Column	C18 reverse-phase column (e.g., Agilent Zorbax SB-CN, 150 mm x 2.1 mm, 5 μm)[3]
Mobile Phase	A gradient or isocratic mixture of an aqueous component (e.g., 20 mM ammonium acetate) and an organic component (e.g., methanol). A typical composition is methanol:20 mM ammonium acetate (55:45, v/v).[3]
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 20 μL
Column Temperature	25 - 40 °C

Mass Spectrometric Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI) in positive ion mode.[2][3]
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	- Cimetidine: m/z 253.1 \rightarrow 159.1 (example) - Cimetidine-d3: m/z 256.1 \rightarrow 162.1 (example)
Ion Source Temperature	400 - 550 °C
Collision Energy	Optimized for each transition

Data Analysis:

The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte (cimetidine) to the internal standard (**Cimetidine-d3**) and comparing this ratio to a calibration curve constructed using known concentrations of cimetidine.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

Foundational & Exploratory





Cimetidine is a known inhibitor of several cytochrome P450 enzymes, which are crucial for the metabolism of many drugs.[5][6][7][8] An in vitro CYP inhibition assay is essential to assess the potential for drug-drug interactions.

Objective: To determine the inhibitory potential of a test compound on major CYP isoforms, using cimetidine as a known inhibitor control.

Methodology: A fluorometric assay using human liver microsomes or recombinant CYP enzymes is a common high-throughput screening method.[9][10][11][12]

Materials:

- Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
- Fluorogenic probe substrates specific for each CYP isoform
- NADPH regenerating system
- Test compound and Cimetidine (as a positive control inhibitor)
- 96-well microplates
- Fluorescence plate reader

Procedure:

- Prepare a solution of the test compound and cimetidine at various concentrations.
- In a 96-well plate, add the human liver microsomes or recombinant CYP enzymes, the fluorogenic substrate, and the test compound or cimetidine.
- Pre-incubate the mixture at 37 °C.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate the plate at 37 °C for a specified time.



- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

Data Analysis:

The percentage of inhibition is calculated by comparing the fluorescence in the wells containing the test compound or cimetidine to the control wells (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

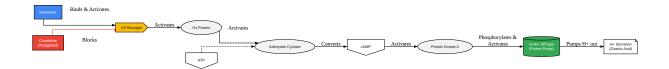
Cimetidine IC50 Values for CYP Isoforms:

CYP Isoform	Reported IC50 (μM)
CYP2D6	~98[13]
Other Isoforms	Cimetidine shows varying inhibitory effects on other CYPs like CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[8]

Visualizations Histamine H2 Receptor Signaling Pathway

Cimetidine functions as a competitive antagonist at the histamine H2 receptor, which is primarily found on the basolateral membrane of gastric parietal cells. The binding of histamine to the H2 receptor initiates a signaling cascade that leads to the secretion of gastric acid. Cimetidine blocks this initial step.





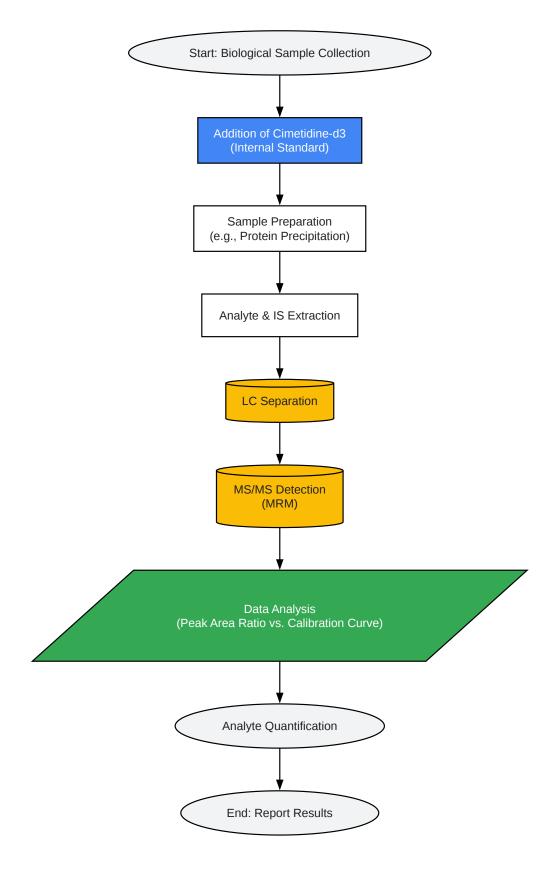
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Histamine H2 Receptor Signaling Pathway and Cimetidine's Mechanism of Action.

Experimental Workflow for Analyte Quantification using Cimetidine-d3

This diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological matrix using an internal standard like **Cimetidine-d3**.





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A typical experimental workflow for analyte quantification using **Cimetidine-d3** as an internal standard.

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